molecular formula C10H15N3O3 B11817276 Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

Cat. No.: B11817276
M. Wt: 225.24 g/mol
InChI Key: XKAXFWNCAMMSEV-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a heterocyclic ester featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The compound integrates a hydroxyimino (oxime) functional group and an ethyl ester moiety, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C10H15N3O3

Molecular Weight

225.24 g/mol

IUPAC Name

ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate

InChI

InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3

InChI Key

XKAXFWNCAMMSEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. This reaction typically yields the desired product in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .

Major Products

The major products formed from these reactions include oxime derivatives, amines, and substituted pyrazole compounds. These products have significant applications in various fields, including pharmaceuticals and materials science .

Scientific Research Applications

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The compound shares structural motifs with pyrazole-based esters and oxime derivatives. Below is a comparative analysis with two structurally related compounds:

Compound A : Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b, )

Key Features :

  • Pyrazole ring substituted with amino and hydroxy groups (positions 3 and 5).
  • Ethyl ester and cyano groups enhance electronic diversity.
  • Phenyl and pyran rings contribute to steric bulk.

Comparison :

  • Substituent Effects: The trimethylpyrazole in the target compound increases lipophilicity compared to the polar amino/hydroxy groups in Compound A.
  • Electronic Profile: The hydroxyimino group in the target compound may offer stronger chelating ability than the amino-cyano system in 11b, influencing metal coordination .
Compound B : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a, )

Key Features :

  • Pyrazole with amino and hydroxy substituents.
  • Malononitrile-derived dicarbonitrile groups enhance electrophilicity.

Comparison :

  • Reactivity : The absence of nitrile groups in the target compound suggests lower electrophilicity, making it less reactive in nucleophilic additions compared to 11a.
  • Synthetic Utility : The ethyl ester in the target compound allows for hydrolysis or transesterification , whereas 11a’s nitriles are more suited for cycloaddition reactions .

Physicochemical Properties

Property Target Compound Compound A (11b) Compound B (11a)
Molecular Weight (g/mol) ~265 (estimated) 421 (reported) 375 (reported)
Solubility Moderate in polar aprotic solvents High in DMSO, low in water Low in water, moderate in dioxane
Thermal Stability Stable up to 150°C (predicted) Decomposes above 200°C Decomposes above 180°C

Biological Activity

Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Basic Information

  • Molecular Formula: C10H15N3O3
  • Molecular Weight: 225.2444 g/mol
  • CAS Number: 1033203-35-8
  • IUPAC Name: this compound

This compound exhibits biological activity primarily through its interaction with various molecular targets. The oxime group can form hydrogen bonds with proteins, potentially altering their structure and function. Additionally, the pyrazole moiety may interact with enzymes involved in metabolic pathways.

Pharmacological Effects

Research has indicated several pharmacological effects associated with this compound:

  • Antimicrobial Activity: Studies suggest that ethyl 2-hydroxyimino compounds exhibit antimicrobial properties against various bacterial strains.
  • Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals, indicating potential applications in oxidative stress-related conditions.
  • Anti-inflammatory Effects: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory activity.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AntioxidantScavenging of free radicals
Anti-inflammatoryReduction of cytokine levels

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of ethyl 2-hydroxyimino derivatives showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, indicating a potential alternative treatment for bacterial infections.

Study 2: Antioxidant Activity Assessment

In vitro assays measuring the DPPH radical scavenging activity revealed that this compound exhibited significant antioxidant activity comparable to well-known antioxidants such as ascorbic acid.

Study 3: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory effects demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model in mice.

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